

# Segigratinib: A Dual Inhibitor of CSF1R and FGFR for Cancer Therapy

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Segigratinib

Cat. No.: B15579859

[Get Quote](#)

An In-depth Technical Guide for Researchers and Drug Development Professionals

## Introduction

**Segigratinib** (formerly known as 3D185) is a novel small molecule inhibitor targeting both Colony-Stimulating Factor 1 Receptor (CSF1R) and Fibroblast Growth Factor Receptors (FGFRs). This dual inhibitory activity positions **segigratinib** as a promising therapeutic agent in oncology, capable of simultaneously targeting tumor cell proliferation and modulating the tumor microenvironment. This technical guide provides a comprehensive overview of the preclinical studies on **segigratinib**, with a focus on its activity as a CSF1R inhibitor. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

## Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of **segigratinib**, highlighting its potency and efficacy.

Table 1: In Vitro Kinase and Cellular Inhibition

Target	Assay Type	IC50 (nM)	Cell Line	Cellular Assay	IC50 (nM)
FGFR1	Kinase Assay	0.5[1]	NCI-H1581	p-FGFR1 Inhibition	-
FGFR2	Kinase Assay	1.3[1]	-	-	-
FGFR3	Kinase Assay	3.6[1]	-	-	-
CSF1R	Kinase Assay	3.8[1]	M-NFS-60	Proliferation	-
CSF1R	-	-	THP-1	p-CSF1R Inhibition	-

Table 2: In Vivo Antitumor Efficacy of **Segigratinib**

Cancer Model	Treatment Group	Tumor Growth Inhibition (%)	Reference
NCI-H1581 (FGFR1-amplified) Xenograft	12.5 mg/kg Segigratinib	60.4	[1]
NCI-H1581 (FGFR1-amplified) Xenograft	25 mg/kg Segigratinib	74.9	[1]
NCI-H1581 (FGFR1-amplified) Xenograft	50 mg/kg Segigratinib	96.4	[1]

Table 3: Pharmacokinetic Parameters of **Segigratinib** (from a Phase 1 Study Protocol)

Parameter	Description
C <sub>max</sub>	Maximum plasma concentration
T <sub>max</sub>	Time to reach C <sub>max</sub>
AUC <sub>0-24h</sub>	Area under the plasma concentration-time curve from 0 to 24 hours
AUC <sub>0-96h</sub>	Area under the plasma concentration-time curve from 0 to 96 hours
AUC <sub>0-∞</sub>	Area under the plasma concentration-time curve from time zero to infinity
t <sub>1/2</sub>	Elimination half-life
CL	Clearance
V <sub>d</sub>	Volume of distribution
Note: Specific values for these parameters from completed studies are not yet publicly available. <a href="#">[2]</a>	

## Experimental Protocols

This section details the methodologies used in the preclinical evaluation of **segigratinib**.

### In Vitro Kinase Inhibition Assay (CSF1R)

The inhibitory activity of **segigratinib** against the CSF1R kinase was determined using a Z'-LYTE™ Kinase Assay Kit.[\[1\]](#)

- Enzyme: Recombinant human CSF1R protein.
- Substrate: A synthetic peptide substrate (e.g., Poly-Glu,Tyr 4:1).[\[3\]](#)
- ATP Concentration: The concentration of ATP is typically kept near the K<sub>m</sub> value for the kinase.

- Procedure:
  - Prepare serial dilutions of **segigratinib**.
  - In a 96-well plate, add the CSF1R enzyme, the peptide substrate, and the serially diluted **segigratinib**.
  - Initiate the kinase reaction by adding ATP.
  - Incubate the plate at 30°C for a defined period (e.g., 45 minutes).[3]
  - Stop the reaction and measure the kinase activity using a luminescence-based detection reagent (e.g., ADP-Glo™).[3]
  - Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

## Cellular CSF1R Phosphorylation Assay

This assay measures the ability of **segigratinib** to inhibit CSF1-induced autophosphorylation of CSF1R in a cellular context.

- Cell Line: THP-1, a human monocytic leukemia cell line that endogenously expresses CSF1R.[4]
- Stimulus: Recombinant human CSF-1.[1]
- Procedure:
  - Plate THP-1 cells and starve them in serum-free medium.
  - Pre-incubate the cells with various concentrations of **segigratinib**.
  - Stimulate the cells with CSF-1 for a short period (e.g., 5-15 minutes).
  - Lyse the cells and determine the levels of phosphorylated CSF1R (p-CSF1R) and total CSF1R by Western blotting or a sandwich ELISA.[4][5]

- Quantify the band intensities and calculate the concentration of **segigratinib** required to inhibit p-CSF1R by 50%.

## Cell Proliferation Assay

This assay assesses the effect of **segigratinib** on the proliferation of CSF1-dependent cells.

- Cell Line: M-NFS-60, a murine macrophage cell line that depends on CSF-1 for proliferation. [\[4\]](#)
- Procedure:
  - Plate M-NFS-60 cells in the presence of CSF-1.
  - Add serial dilutions of **segigratinib** to the wells.
  - Incubate the plates for a period that allows for cell proliferation (e.g., 72 hours).
  - Measure cell viability using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo.
  - Determine the IC50 value for the inhibition of proliferation.

## In Vivo Xenograft Studies

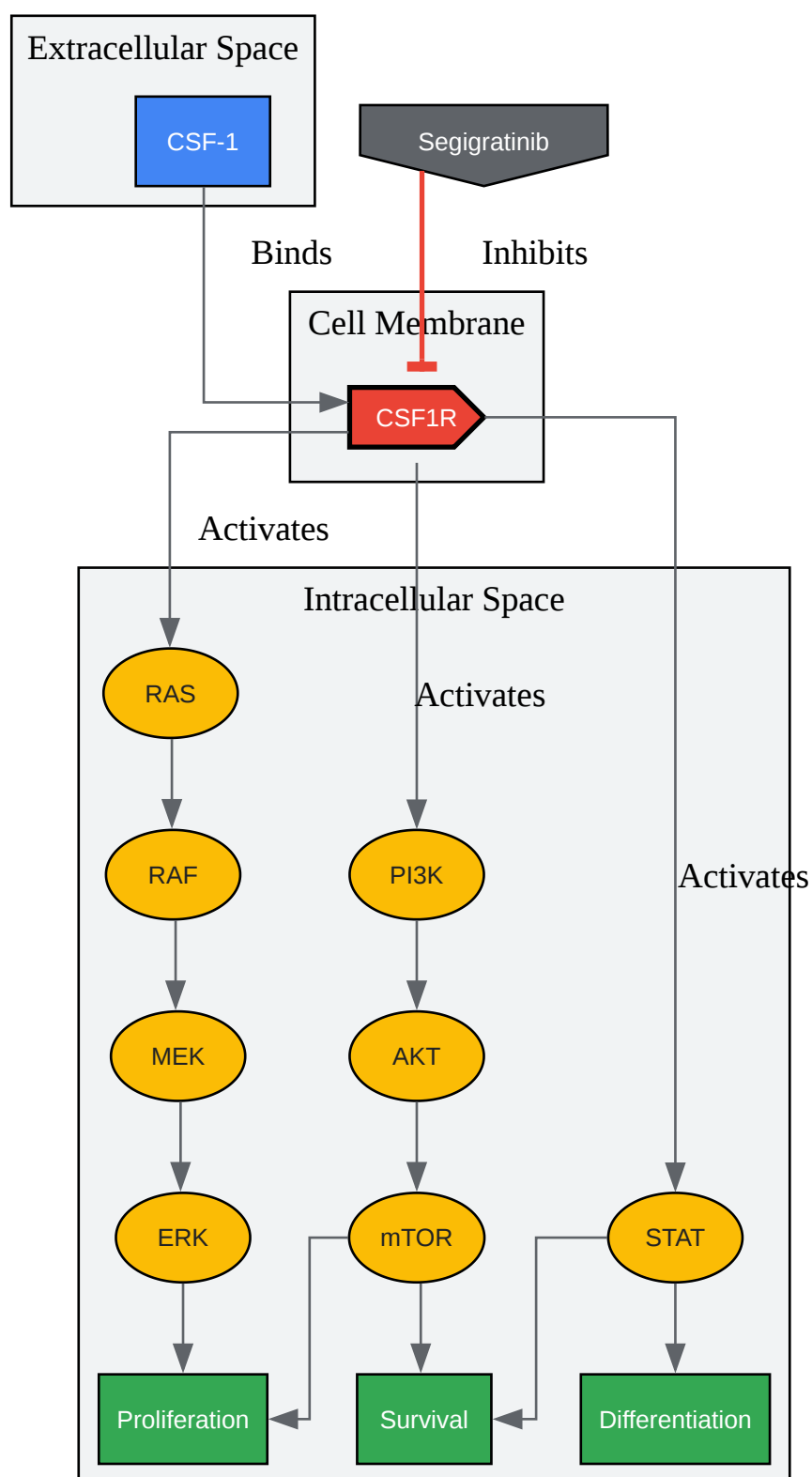
These studies evaluate the antitumor efficacy of **segigratinib** in animal models.

- Animal Model: Immunocompromised mice (e.g., nude or SCID mice) bearing subcutaneous tumors derived from human cancer cell lines (e.g., NCI-H1581 for FGFR-driven tumors). [\[1\]](#)
- Treatment: **Segigratinib** is administered orally at various dose levels (e.g., 12.5, 25, 50 mg/kg) once daily. [\[1\]](#)
- Procedure:
  - Inject cancer cells subcutaneously into the flanks of the mice.
  - When tumors reach a palpable size, randomize the mice into vehicle control and treatment groups.

- Administer **segigratinib** or vehicle daily and monitor tumor growth by measuring tumor volume with calipers at regular intervals.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation markers like Ki67 and angiogenesis markers like CD31).<sup>[1]</sup>
- Calculate the tumor growth inhibition percentage for each treatment group compared to the vehicle control.

## Mandatory Visualizations

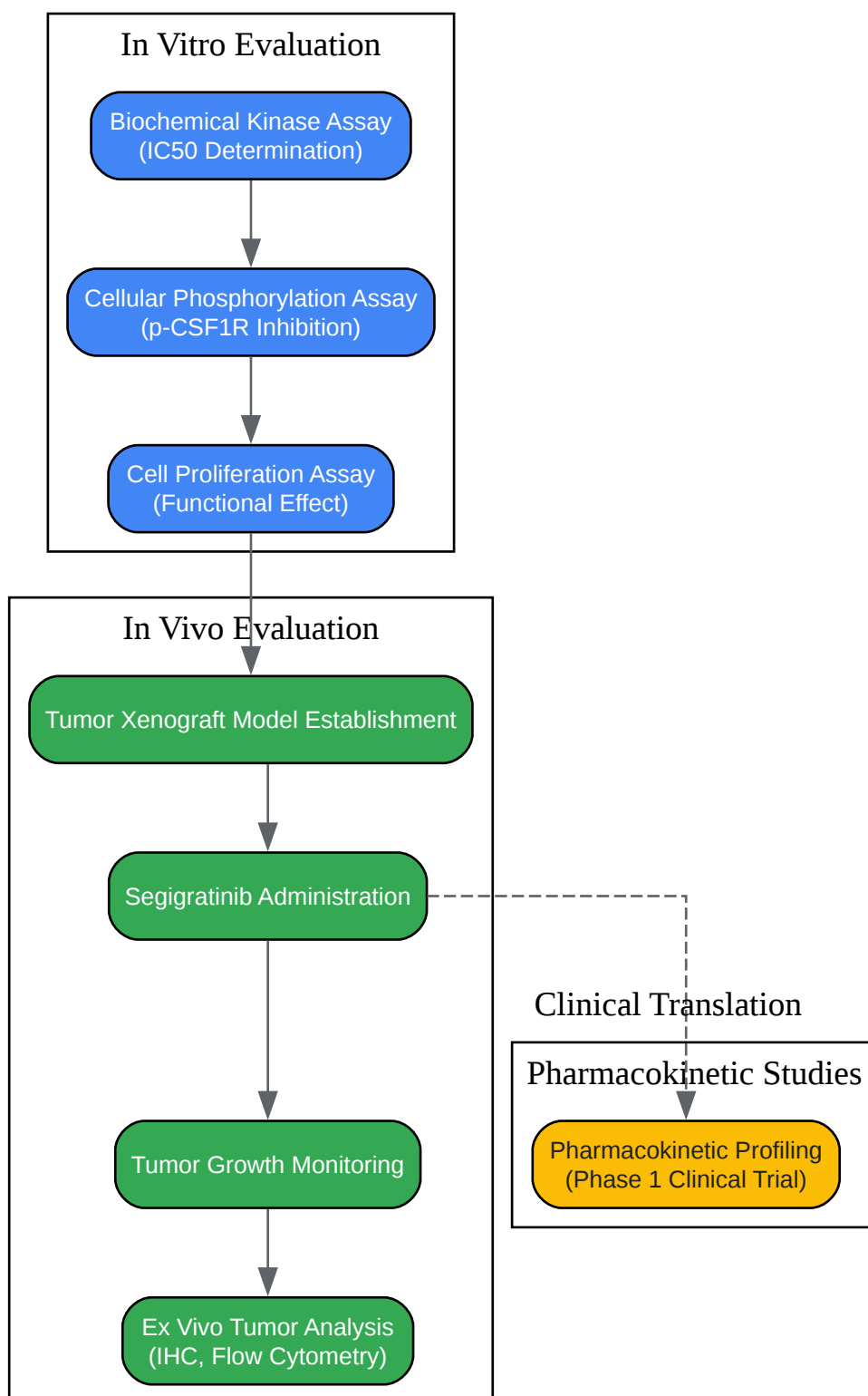
### Signaling Pathway Diagram



[Click to download full resolution via product page](#)

Caption: CSF1R signaling pathway and the inhibitory action of **segigratinib**.

## Experimental Workflow Diagram



[Click to download full resolution via product page](#)



**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Preclinical evaluation of 3D185, a novel potent inhibitor of FGFR1/2/3 and CSF-1R, in FGFR-dependent and macrophage-dominant cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. researchgate.net [researchgate.net]
- 5. Colony-stimulating Factor 1 Receptor (CSF1R) Activates AKT/mTOR Signaling and Promotes T-cell Lymphoma Viability - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Segigratinib: A Dual Inhibitor of CSF1R and FGFR for Cancer Therapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15579859#segigratinib-csf1r-inhibitor-studies]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)